1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMRIPDOYWSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Enantioselective Hydrogenation and Halogenated Pyrrolidinecarboxylic Acids (Patent US8344161B2)
- This method involves preparing pyrrolidine-3-carboxylic acids bearing halogenated aryl substituents, which can be adapted for cyanobenzyl analogs.
- The process includes the hydrogenation of prochiral precursors under moderate conditions, yielding high enantiomeric purity and good yields.
- Typical conditions: use of trifluoroacetic acid, dichloromethane solvent, and sodium hydroxide for workup.
- Example: Reaction of (3,4-dichloro-phenyl)-propynoic acid ethyl ester with chlorine and subsequent hydrolysis yields the carboxylic acid derivative with good yield (83%).
Alkylation of Pyrrolidine-3-carboxylic Acid Derivatives (Patent EP0168607A1)
- Pyrrolidine-3-carboxylic acid derivatives can be alkylated at the nitrogen using alkyl halides.
- Suitable solvents include protic organic solvents such as methanol, ethanol, isopropanol, or tert-butanol.
- Reaction temperatures range from room temperature to the boiling point of the solvent (typically 60 °C to solvent boiling point) for short reaction times and good yields.
- Alkylating agents include 2-cyanobenzyl chloride, which introduces the cyanobenzyl group at the nitrogen.
- Workup involves adjusting pH and precipitating the product.
Michael Addition and Functionalization
- Michael addition of carboxylate-substituted enones with nitroalkanes followed by functionalization steps can be used to build the pyrrolidine ring and introduce substituents.
- Industrial methods may employ chloroacetylation and amidation steps to install the cyanobenzyl group and carboxylic acid functionalities.
1,3-Dipolar Cycloaddition Using Azomethine Ylides
- Formation of the pyrrolidine core via 1,3-dipolar cycloaddition of azomethine ylides generated from α-amino acids and aldehydes.
- Typically performed in solvents such as toluene or DMF under heating.
- This method allows for the stereoselective synthesis of pyrrolidine derivatives, which can be further functionalized to introduce the cyanobenzyl substituent.
Comparative Table of Preparation Methods
Detailed Research Findings and Notes
- The enantioselective hydrogenation method provides a cost-effective and scalable route with excellent stereochemical control, crucial for pharmaceutical applications.
- Alkylation using 2-cyanobenzyl chloride is a reliable method for introducing the cyanobenzyl substituent, with solvent choice and temperature influencing reaction rate and yield.
- Industrial synthesis often combines Michael addition and subsequent functionalization to achieve the target compound at scale, balancing cost and purity.
- The 1,3-dipolar cycloaddition approach is valuable for synthesizing pyrrolidine cores with defined stereochemistry, which can be further modified to install the cyanobenzyl group.
- Reaction workups typically involve pH adjustments to precipitate the acid form, washing with organic solvents, and drying under vacuum to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the cyanobenzyl group or other substituents are replaced with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halides or organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with both a cyanobenzyl group and a carboxylic acid group. This compound is utilized in scientific research across chemistry, biology, medicine, and industry.
Applications
- Chemistry It serves as a building block in the synthesis of complex molecules, particularly in the creation of pharmaceuticals and agrochemicals.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
- Industry It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Anticancer Activity
In vitro assays on human cancer cell lines, such as A549 (lung adenocarcinoma), have demonstrated that 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can significantly reduce cell viability compared to control groups. The mechanism may involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.
Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various pyrrolidine derivatives, including 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, on A549 cells. The results indicated a dose-dependent reduction in cell viability. The IC50 values suggest significant potency compared to established chemotherapeutics like cisplatin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid | 25 | A549 (lung) |
| Cisplatin | 10 | A549 (lung) |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms and efficacy levels require further exploration. These findings suggest its potential as a candidate for development into antimicrobial agents.
Neurological Implications
Emerging evidence suggests that 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid may interact with neurological pathways, potentially acting as a neuroprotective agent. Studies focusing on metalloprotease inhibition indicate that similar pyrrolidine derivatives can modulate pathways associated with neurodegenerative diseases.
Chemical Reactivity and Mechanism of Action
Mechanism of Action
The mechanism of action of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Inferred based on structural analogs.
Key Observations :
- Substituent Effects: The 2-cyanobenzyl group in the target compound is distinct from electron-donating groups (e.g., methoxy in ) and halogens (e.g., chlorine in ). The -CN group increases electrophilicity and may improve metabolic stability compared to -OCH₃ or -Cl .
- Positional Influence : Substitution at the pyrrolidine nitrogen (N-benzyl) vs. the 5-position (C5-benzyl) affects bioactivity. For example, 5-(4-methoxybenzyl) analogs exhibit anticonvulsant activity (84–100% seizure protection), while N-substituted derivatives may target different pathways .
Key Observations :
- Electron-Donating Groups Enhance Activity : Methoxy-substituted analogs (e.g., 4b) show superior anticonvulsant activity compared to ethoxy or propoxy derivatives, highlighting the role of electron donation in bioactivity .
- Target Compound’s Potential: The 2-cyanobenzyl group’s electron-withdrawing nature may reduce anticonvulsant efficacy compared to methoxy analogs but could improve selectivity for other targets, such as proteases or GPCRs .
Biological Activity
Overview
1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a pyrrolidine ring with a carboxylic acid functional group and a cyanobenzyl substituent, which may influence its interaction with biological targets.
The chemical structure of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Capable of undergoing reduction to yield alcohols or amines.
- Substitution : The cyanobenzyl group can undergo nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid exhibits anticancer activity . In vitro assays conducted on human cancer cell lines, such as A549 (lung adenocarcinoma), demonstrated that the compound reduced cell viability significantly when compared to control groups. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms and efficacy levels require further exploration. These findings position it as a candidate for development into antimicrobial agents .
Neurological Implications
In addition to its anticancer and antimicrobial properties, there is emerging evidence that 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid may interact with neurological pathways, potentially serving as a neuroprotective agent. Studies focusing on metalloprotease inhibition indicate that similar pyrrolidine derivatives can modulate pathways associated with neurodegenerative diseases .
Study 1: Anticancer Activity Assessment
A study involving various pyrrolidine derivatives, including 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, assessed their cytotoxic effects on A549 cells. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting significant potency compared to established chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid | 25 | A549 (lung) |
| Cisplatin | 10 | A549 (lung) |
Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the specific mechanisms involved and optimize its structure for enhanced activity .
Q & A
Q. What are the standard synthetic routes for 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, and which reaction conditions (e.g., catalysts, solvents) are critical for achieving high yields?
Methodological Answer: Synthesis typically involves condensation of 2-cyanobenzyl derivatives with pyrrolidine precursors, followed by carboxylation. Key steps include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming the cyanobenzyl-pyrrolidine bond) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for improved solubility and reaction efficiency .
- Temperature : Controlled heating (80–120°C) to avoid decomposition of the cyanobenzyl group.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters to monitor: pH (for carboxylation), reaction time, and exclusion of moisture to prevent hydrolysis of the nitrile group .
Q. How should researchers characterize the purity and structural integrity of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the presence of the cyanobenzyl moiety (aromatic protons at ~7.5 ppm) and pyrrolidine ring protons (2.5–3.5 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 220–250 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO; theoretical MW: 230.27 g/mol).
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. What are the recommended storage conditions and stability considerations for this compound under laboratory settings?
Methodological Answer:
- Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the nitrile group .
- Stability : Monitor for color changes (yellowing indicates degradation). Avoid prolonged exposure to light or humidity.
- Handling : Use desiccants in storage vials and conduct stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives or optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for functionalization .
- Molecular Dynamics : Simulate solvent effects and steric hindrance to predict regioselectivity in substitution reactions.
- Machine Learning : Train models on existing reaction datasets to propose optimal conditions (e.g., solvent-catalyst combinations) .
Example: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 60% .
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to systematically test variables (e.g., temperature, catalyst loading) and identify interactions .
- Statistical Analysis : Use ANOVA to determine significant factors affecting yield or stereoselectivity.
- Mechanistic Studies : Probe reaction intermediates via in situ IR spectroscopy or trapping experiments to clarify competing pathways .
Example: A 2 factorial design revealed that solvent polarity (DMF vs. toluene) significantly impacts stereochemical outcomes in analogous pyrrolidine derivatives .
Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibition of proline-specific enzymes (e.g., prolyl hydroxylases) due to the pyrrolidine-carboxylic acid scaffold .
- Cell-Based Models : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity, leveraging the cyanobenzyl group’s potential as a hydrogen-bond acceptor.
- ADME Studies : Evaluate metabolic stability in liver microsomes, focusing on esterase-mediated hydrolysis of the carboxylic acid group .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
